molecular formula C13H10ClNO B1605350 N-(4-Chlorophenyl)benzamide CAS No. 2866-82-2

N-(4-Chlorophenyl)benzamide

Cat. No. B1605350
CAS RN: 2866-82-2
M. Wt: 231.68 g/mol
InChI Key: PJFPJLMLHHTWDZ-UHFFFAOYSA-N
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Description

“N-(4-Chlorophenyl)benzamide” is a type of organic compound known as benzanilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring .


Molecular Structure Analysis

The structure of “N-(4-Chlorophenyl)benzamide” resembles those of N-phenylbenzamide, N-(2-chlorophenyl)-benzamide, and other benzanilides, with similar bond parameters . The amide group -NHCO- makes a dihedral angle of 29.95 (9)° with the benzoyl ring, while the benzoyl and aniline rings form a dihedral angle of 60.76 (3)° .


Chemical Reactions Analysis

The specific chemical reactions involving “N-(4-Chlorophenyl)benzamide” were not found in the retrieved papers .

Scientific Research Applications

  • Crystallography

    • The structure of “N-(4-Chlorophenyl)benzamide” has been studied in the field of crystallography . The structure of the compound resembles those of N-phenylbenzamide, N-(2-chlorophenyl)-benzamide and other benzanilides, with similar bond parameters .
    • The amide group -NHCO- makes a dihedral angle of 29.95 (9)° with the benzoyl ring, while the benzoyl and aniline rings form a dihedral angle of 60.76 (3)° . The structure shows both intra- and intermolecular hydrogen bonding .
    • The molecules are linked by N-H⋯O hydrogen bonds into chains running along the [100] direction .
  • Chemical Synthesis

    • “N-(4-Chlorophenyl)benzamide” can be synthesized through direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation .
    • This method is a green, rapid, mild and highly efficient pathway for the preparation of benzamide derivatives .
    • The advantages of this method are the use of a superior and recoverable catalyst, low reaction times, simple procedure, high-yielding and eco-friendly process and use of ultrasonic irradiation as a green and powerful technology .
  • Pharmaceutical Research

    • Benzamides, including “N-(4-Chlorophenyl)benzamide”, are used widely in the pharmaceutical, paper and plastic industries, and also as an intermediate product in the synthesis of therapeutic agents .
    • Amide compounds are also widely used in industries such as paper, plastic and rubber and in agricultural areas . They are also used as an intermediate product in the synthesis of therapeutic agents .
  • Indole Derivatives

    • While “N-(4-Chlorophenyl)benzamide” itself is not an indole derivative, it’s worth noting that benzamides can be used in the synthesis of indole derivatives .
    • Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This has created interest among researchers to synthesize a variety of indole derivatives .
  • Dopamine D4 Receptor Ligand

    • Benzamides, including “N-(4-Chlorophenyl)benzamide”, can be used in the synthesis of dopamine D4 receptor ligands .
    • For example, “N-[2-(4-(4-Chlorophenyl)piperazin-1-yl)ethyl]-3-methoxybenzamide” is a high-affinity and selective dopamine D4 receptor ligand . This compound can be synthesized through structural modifications on the amide bond of “N-(4-Chlorophenyl)benzamide” and on its alkyl chain linking the benzamide moiety to the piperazine ring .
  • Material Science

    • Benzamides could potentially be used in the field of materials science . For instance, the structure of “N-(4-Chlorophenyl)benzamide” and its properties could be studied for potential applications in materials science .
  • Agriculture

    • Amide compounds, including benzamides, are also widely used in agricultural areas . They could potentially be used as an intermediate product in the synthesis of agrochemicals .

Future Directions

The future directions for “N-(4-Chlorophenyl)benzamide” were not found in the retrieved papers .

properties

IUPAC Name

N-(4-chlorophenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO/c14-11-6-8-12(9-7-11)15-13(16)10-4-2-1-3-5-10/h1-9H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJFPJLMLHHTWDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40182819
Record name Benzamide, N-(4-chlorophenyl)-
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URL https://comptox.epa.gov/dashboard/DTXSID40182819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Chlorophenyl)benzamide

CAS RN

2866-82-2
Record name N-(4-Chlorophenyl)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2866-82-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzamide, N-(4-chlorophenyl)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4'-Chlorobenzanilide
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzamide, N-(4-chlorophenyl)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-Chlorobenzanilide
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Synthesis routes and methods

Procedure details

To a solution of 3-[2-(4-adamantan-1-yl-phenoxy)-acetylamino]-benzoic acid (20 mg, 0.049 mmol), 4-chloro aniline (9.4 mg, 0.073 mmol) and DIPEA (9.56 mg, 0.073 mmol) in DMF (5 mL) was added EDC (14.18 mg, 0.073 mmol) and HOBt (9.99 mg, 0.073 mmol) at room temperature and continued stirring for 16 h at room temperature. Reaction mixture was diluted with ethyl acetate and sequentially washed with aqueous sodium bicarbonate, brine and water, and dried over MgSO4. The solvent was filtered and evaporated under reduced pressure to afford a crude solid, which was purified by column chromatography on silica gel (EtoAC:Hexane=1:5) to give 3-[2-adamantan-1-yl-phenoxy)-acetylamino]-N-(4-chloro-phenyl)-benzamide as a colorless crystals (15 mg, yield: 59%).
Quantity
20 mg
Type
reactant
Reaction Step One
Quantity
9.4 mg
Type
reactant
Reaction Step One
Name
Quantity
9.56 mg
Type
reactant
Reaction Step One
Name
Quantity
14.18 mg
Type
reactant
Reaction Step One
Name
Quantity
9.99 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
189
Citations
BT Gowda, M Tokarčík, J Kožíšek… - … Section E: Structure …, 2008 - scripts.iucr.org
The structure of the title compound, C13H10ClNO, resembles those of N-phenylbenzamide, N-(2-chlorophenyl)benzamide and other benzanilides, with similar bond parameters. The …
Number of citations: 11 scripts.iucr.org
BT Gowda, M Tokarčík, J Kožíšek… - … Section E: Structure …, 2008 - ncbi.nlm.nih.gov
The conformations of the N—H and C= O bonds in the structure of the title compound, C 13 H 9 Cl 2 NO, are anti to each other, similar to that observed in N-phenylbenzamide, N-(2-…
Number of citations: 11 www.ncbi.nlm.nih.gov
BT Gowda, S Foro, BP Sowmya, H Terao… - … Section E: Structure …, 2009 - scripts.iucr.org
In the structure of the title compound, C14H12ClNO, the N—H and C=O bonds are trans to each other. Furthermore, the C=O bond is syn to the ortho-methyl group in the benzoyl ring, …
Number of citations: 3 scripts.iucr.org
J Zhang, Y Li, B Wang, AQ Jia, QF Zhang - Journal of Chemical …, 2021 - Springer
Reactions of 3,5-dichlorobenzoyl chloride and arylamine compounds in N,N′-dimethylformamide solution at 60 C afforded a series of dichlorobenzamide derivatives 4–14 in good …
Number of citations: 2 link.springer.com
A Buchynskyy, JR Gillespie, MA Hulverson… - Bioorganic & medicinal …, 2017 - Elsevier
A phenotypic screen of a compound library for antiparasitic activity on Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (HAT), led to the identification of N-(2…
Number of citations: 15 www.sciencedirect.com
BT Gowda, M Tokarčík, J Kožíšek… - … Section E: Structure …, 2009 - scripts.iucr.org
In the structure of the title compound, C14H12ClNO, the conformations of the N—H and C=O bonds are anti to each other. Furthermore, the conformation of the C=O bond is syn to the …
Number of citations: 1 scripts.iucr.org
R Rajadurai, R Padmanabhan… - … Section E: Structure …, 2013 - scripts.iucr.org
In the title compound, C40H30Cl2N2O4, the two benzene rings of the biphenyl unit are twisted with respect to each other, making a dihedral angle of 73.07 (4). The benzene rings of the …
Number of citations: 11 scripts.iucr.org
SH Lee, W Lee, TH Nguyen, IS Um, JS Bae… - International Journal of …, 2017 - mdpi.com
Thrombin (factor IIa) and factor Xa (FXa) are key enzymes at the junction of the intrinsic and extrinsic coagulation pathways and are the most attractive pharmacological targets for the …
Number of citations: 3 www.mdpi.com
A Imramovský, K Pauk, Z Padělková, J Hanusek - Crystals, 2012 - mdpi.com
Three N-substituted 5-chlorosalicylamides (4-chlorophenyl, 2a; benzyl, 2b; phenethyl 2c) differing in the length of the 'linker' between the benzene ring and the amide moiety were …
Number of citations: 4 www.mdpi.com
J Zhu, M Li, H Wei, J Wang, C Guo - Acta Crystallographica Section E …, 2012 - scripts.iucr.org
In the title compound, C13H8Cl3NO, the dihedral angle between the benzene rings is 63.2 (2). In the crystal, N—H⋯O hydrogen bonds link the molecules into C(4) chains propagating …
Number of citations: 2 scripts.iucr.org

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